molecular formula C23H25N3O4S B2932065 Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-83-3

Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2932065
CAS RN: 851946-83-3
M. Wt: 439.53
InChI Key: CLRLJDXPCSMMKS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a thieno group, which is a sulfur-containing heterocycle, and a carboxylate ester group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a [3+3] cycloaddition or other similar method . The thieno group and the carboxylate ester could be introduced in subsequent steps. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridazine ring, the thieno group, and the carboxylate ester. These groups could potentially engage in various types of intermolecular interactions, such as hydrogen bonding, pi stacking, and dipole-dipole interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester could impact its solubility in various solvents. The aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Antimicrobial Applications

Pyridazine derivatives have shown a wide range of pharmacological activities, including antimicrobial properties . They could be used in the development of new antimicrobial drugs.

Antidepressant Applications

Pyridazine derivatives have also been found to have antidepressant effects . This could lead to the development of new treatments for depression.

Anti-hypertensive Applications

These compounds have shown anti-hypertensive properties , which could be useful in the treatment of high blood pressure.

Anticancer Applications

Pyridazine derivatives have demonstrated anticancer properties . They could be used in the development of new cancer therapies.

Antiplatelet Applications

These compounds have antiplatelet effects , which could be beneficial in preventing blood clots.

Antiulcer Applications

Pyridazine derivatives have shown antiulcer properties . They could be used in the development of new treatments for ulcers.

Herbicidal Applications

Some pyridazine derivatives are known as agrochemicals . They could be used in the development of new herbicides.

Optoelectronic Applications

Pyridazine derivatives have potential applications in optoelectronics . They could be used in the development of new materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Based on the structure of the compound, it’s possible that it could interact with enzymes or receptors in the body, but without specific research, this is purely speculative .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

ethyl 5-(3-cyclopentylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-2-30-23(29)20-17-14-31-21(24-18(27)13-12-15-8-6-7-9-15)19(17)22(28)26(25-20)16-10-4-3-5-11-16/h3-5,10-11,14-15H,2,6-9,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRLJDXPCSMMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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